![molecular formula C15H17NO B14397643 3-[2-(3-Methylphenoxy)ethyl]aniline CAS No. 89807-74-9](/img/structure/B14397643.png)
3-[2-(3-Methylphenoxy)ethyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3-Methylphenoxy)ethyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a phenoxy group attached to an ethyl chain, which is further connected to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Methylphenoxy)ethyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction between 3-methylphenol and 2-chloroethylamine, followed by the reduction of the resulting intermediate. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methylphenol is coupled with a halogenated aniline derivative in the presence of a palladium catalyst. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反应分析
Types of Reactions
3-[2-(3-Methylphenoxy)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
科学研究应用
3-[2-(3-Methylphenoxy)ethyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-[2-(3-Methylphenoxy)ethyl]aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-[2-(3-Methoxyphenoxy)ethyl]aniline: Similar structure with a methoxy group instead of a methyl group.
3-[2-(4-Methylphenoxy)ethyl]aniline: Similar structure with the methyl group in the para position.
3-[2-(3-Ethylphenoxy)ethyl]aniline: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
3-[2-(3-Methylphenoxy)ethyl]aniline is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the methyl group in the meta position can affect the compound’s electronic and steric characteristics, making it distinct from its analogs .
属性
CAS 编号 |
89807-74-9 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.30 g/mol |
IUPAC 名称 |
3-[2-(3-methylphenoxy)ethyl]aniline |
InChI |
InChI=1S/C15H17NO/c1-12-4-2-7-15(10-12)17-9-8-13-5-3-6-14(16)11-13/h2-7,10-11H,8-9,16H2,1H3 |
InChI 键 |
HNZWSMGBOZNNKM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OCCC2=CC(=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


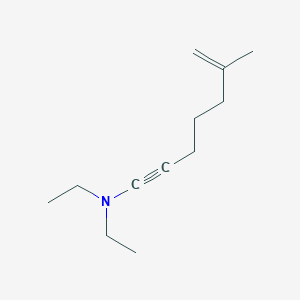

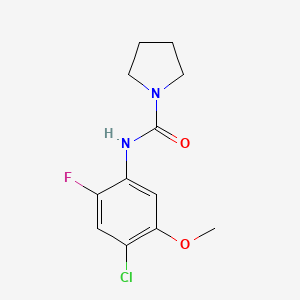
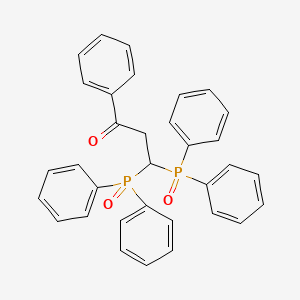

![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)
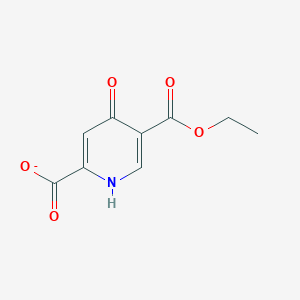
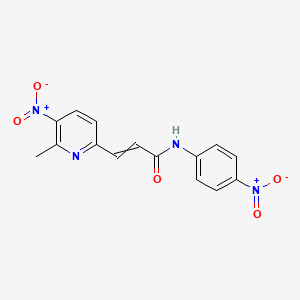
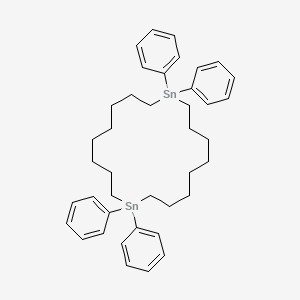
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)

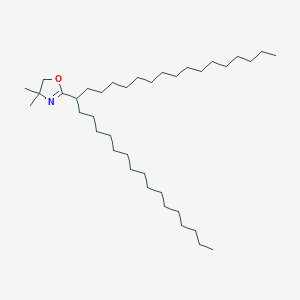

amino}prop-2-enal](/img/structure/B14397646.png)
